molecular formula C16H19NO2S2 B2566670 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 2097898-80-9

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No. B2566670
CAS RN: 2097898-80-9
M. Wt: 321.45
InChI Key: BJTIJOIGNUIMJO-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide, also known as OTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OTAA is a member of the acetamide family and is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have been shown to possess antimicrobial properties . Therefore, this compound could potentially be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Applications

Thiophene derivatives also exhibit analgesic and anti-inflammatory activities . This suggests that the compound could be used in pain management and inflammation treatment.

Antihypertensive Applications

Thiophene derivatives have been used as antihypertensive agents . This compound could potentially be used in the treatment of high blood pressure.

Antitumor Activity

Thiophene derivatives have demonstrated antitumor activity . This suggests that the compound could be used in cancer treatment.

Corrosion Inhibition

Thiophene derivatives are used as inhibitors of metal corrosion . This compound could potentially be used to protect metals from corrosion.

Material Science Applications

Thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) in material science . This compound could potentially be used in the development of new LED technologies.

Fungicidal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized for their fungicidal activity . This compound could potentially be used in the development of new fungicides.

Biological Research

Thiophene-based analogs are a potential class of biologically active compounds . This compound could be used in biological research to develop advanced compounds with a variety of biological effects.

Mechanism of Action

Target of Action

The primary targets of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide are currently unknown. This compound is a part of the thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .

Mode of Action

The exact mode of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

The biochemical pathways affected by N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The molecular and cellular effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs have a variety of biological effects .

properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-16(14-4-2-10-21-14)12-5-7-19-8-6-12/h1-4,9-10,12,16H,5-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTIJOIGNUIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide

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